N-cyclopentyl-5-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-cyclopentyl-5-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic molecule featuring a tetrahydroquinazolin-dione core substituted with a carbamoylmethyl group linked to a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-19-14-15-23(20(2)17-19)30-26(34)18-32-24-12-6-5-11-22(24)27(35)31(28(32)36)16-8-7-13-25(33)29-21-9-3-4-10-21/h5-6,11-12,14-15,17,21H,3-4,7-10,13,16,18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYKLXDAGRDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Spectroscopic and Structural Analysis
NMR Profiles
highlights how substituent placement affects NMR chemical shifts. For example, in compounds 1 and 7 (), shifts in regions A (positions 39–44) and B (positions 29–36) were linked to substituent-induced changes in the chemical environment. Similarly, the target compound’s 2,4-dimethylphenyl group is expected to cause upfield shifts in aromatic protons compared to simpler aryl groups .
IR and Elemental Analysis
The tetrazole derivative () shows IR peaks at 1723 cm⁻¹ (C=O) and 1656 cm⁻¹ (C=N), while the target compound’s carbonyl groups (tetrahydroquinazolin-dione) would likely exhibit similar stretching frequencies. Elemental analysis discrepancies in (e.g., N content: calculated 12.98% vs. found 12.12%) underscore the importance of rigorous characterization for structurally complex analogs .
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